(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione

Catalog No.
S8482706
CAS No.
M.F
C20H22N2O4
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-d...

Product Name

(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione

IUPAC Name

(3S,6S)-3,6-bis(phenylmethoxymethyl)piperazine-2,5-dione

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H22N2O4/c23-19-17(13-25-11-15-7-3-1-4-8-15)21-20(24)18(22-19)14-26-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,24)(H,22,23)/t17-,18-/m0/s1

InChI Key

DEEJCDRDHJVIGO-ROUUACIJSA-N

SMILES

C1=CC=C(C=C1)COCC2C(=O)NC(C(=O)N2)COCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COCC2C(=O)NC(C(=O)N2)COCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2C(=O)N[C@H](C(=O)N2)COCC3=CC=CC=C3

(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione is a synthetic compound characterized by its unique piperazine structure. It has the molecular formula C20H22N2O4C_{20}H_{22}N_{2}O_{4} and a molecular weight of approximately 354.4 g/mol. The compound features two benzyloxy methyl groups attached to the piperazine ring, which contributes to its chemical reactivity and potential biological activity . This compound is notable for its chiral centers at the 3 and 6 positions of the piperazine ring, which can influence its pharmacological properties.

Typical of piperazine derivatives:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction: Reduction reactions may yield reduced piperazine derivatives.
  • Substitution: The benzyloxy groups can participate in substitution reactions, where they may be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical choices.
  • Substitution Reagents: Alkyl halides and acyl chlorides may be employed depending on the desired product.

Research indicates that compounds similar to (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione exhibit a range of biological activities. These may include:

  • Antimicrobial Properties: Piperazine derivatives have been studied for their potential to inhibit bacterial growth.
  • Antifungal Activity: Some studies suggest efficacy against fungal strains.
  • Pharmacological Potential: The unique structure may allow for interactions with specific biological targets, leading to therapeutic applications in treating various diseases.

The synthesis of (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione typically involves:

  • Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving suitable precursors such as N-substituted amino acids.
  • Substitution Reactions: The introduction of benzyloxy methyl groups can be accomplished via nucleophilic substitution methods using appropriate benzyloxy methylating agents under controlled conditions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity in the final product .

The applications of (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione span various fields:

  • Pharmaceutical Development: Due to its potential biological activity, it is explored as a lead compound in drug discovery.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Industrial

Interaction studies focus on how (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione interacts with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate the mechanisms by which the compound exerts its biological effects. Understanding these interactions is essential for developing therapeutic agents that target specific pathways or diseases.

Several compounds share structural similarities with (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(3S,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dioneC12H20N2O2C_{12}H_{20}N_{2}O_{2}Contains a methyl and isobutyl group
(3S,6S)-3-Ethyl-3,6-dimethylpiperazine-2,5-dioneC14H24N2O2C_{14}H_{24}N_{2}O_{2}Features ethyl and dimethyl substitutions
(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dioneC21H22N4O2C_{21}H_{22}N_{4}O_{2}Incorporates an indole moiety

Uniqueness

(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione's uniqueness lies in its specific substitution pattern on the piperazine ring. This configuration influences both its chemical reactivity and biological activity compared to other similar compounds. Its dual benzyloxy methyl groups enhance solubility and may improve interaction with biological targets .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

354.15795719 g/mol

Monoisotopic Mass

354.15795719 g/mol

Heavy Atom Count

26

Dates

Last modified: 02-18-2024

Explore Compound Types